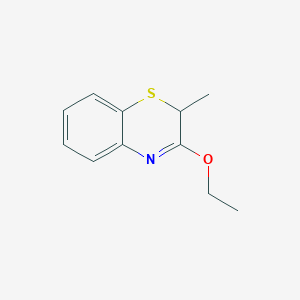

2-Methyl-3-ethoxy-2H-1,4-benzothiazine

Description

Structure

3D Structure

Properties

CAS No. |

190385-04-7 |

|---|---|

Molecular Formula |

C11H13NOS |

Molecular Weight |

207.29 g/mol |

IUPAC Name |

3-ethoxy-2-methyl-2H-1,4-benzothiazine |

InChI |

InChI=1S/C11H13NOS/c1-3-13-11-8(2)14-10-7-5-4-6-9(10)12-11/h4-8H,3H2,1-2H3 |

InChI Key |

FTNHTEQLZMRODV-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=CC=CC=C2SC1C |

Canonical SMILES |

CCOC1=NC2=CC=CC=C2SC1C |

Synonyms |

2H-1,4-Benzothiazine,3-ethoxy-2-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methyl 3 Ethoxy 2h 1,4 Benzothiazine and Its Analogues

Conventional Synthetic Routes to 1,4-Benzothiazines

The cornerstone for the synthesis of the 1,4-benzothiazine ring system is the versatile precursor, 2-aminobenzenethiol (also known as 2-aminothiophenol). This molecule possesses two nucleophilic centers, the amino group and the thiol group, which can react with a variety of electrophiles to form the six-membered thiazine (B8601807) ring fused to the benzene (B151609) ring.

Cyclization Reactions Involving 2-Aminobenzenethiols and Electrophilic Reagents

The most prevalent and classical approach for the synthesis of 1,4-benzothiazines involves the condensation and subsequent cyclization of 2-aminobenzenethiols with bifunctional electrophiles. The choice of the electrophilic reagent is critical as it dictates the substitution pattern on the resulting benzothiazine ring.

The reaction of 2-aminobenzenethiols with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a widely employed method for the synthesis of 2,3-disubstituted 4H-1,4-benzothiazines. cbijournal.comnih.gov This reaction typically proceeds through an initial condensation of the amino group of the 2-aminobenzenethiol with one of the carbonyl groups of the dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group on the other carbonyl, leading to cyclization and dehydration to afford the 1,4-benzothiazine ring system. researchgate.net

Various catalysts and reaction conditions have been developed to promote this transformation, including the use of basic alumina (B75360) under microwave irradiation, biocatalysts like baker's yeast, and supramolecular catalysts such as β-cyclodextrin in water. cbijournal.comnih.gov For instance, the condensation of 2-aminothiophenols with β-diketones using basic alumina and microwave irradiation provides a solvent-free and efficient route to substituted 4H-1,4-benzothiazines. cbijournal.com Similarly, an oxidative cyclocondensation using baker's yeast in methanol (B129727) at ambient temperature has been reported. cbijournal.com

| 2-Aminobenzenethiol Derivative | β-Dicarbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzenethiol | Acetylacetone | Baker's Yeast, Methanol, RT | 2-Acetyl-3-methyl-4H-1,4-benzothiazine | - | cbijournal.com |

| Substituted 2-Aminobenzenethiols | 1,3-Dicarbonyl Compounds | Basic Alumina, Microwave | Substituted 4H-1,4-benzothiazines | 69-85 | nih.gov |

| 2-Aminobenzenethiol | Ethyl acetoacetate | Ceric ammonium (B1175870) nitrate (B79036) | 4H-1,4-Benzothiazine derivative | - | researchgate.net |

| 2-Aminobenzenethiols | 1,3-Dicarbonyl Compounds | Hydrazine (B178648) hydrate (B1144303), solvent-free | 2,3-Disubstituted-1,4-benzothiazines | 83-96 | nih.gov |

Halo organic compounds, particularly those with a halogen atom positioned appropriately relative to a carbonyl group, are effective electrophiles for the synthesis of 1,4-benzothiazines. The reaction of 2-aminobenzenethiol with α-halo ketones, such as phenacyl bromide (a β-bromoketone), is a classical method. In this reaction, the thiol group of 2-aminobenzenethiol typically acts as the initial nucleophile, displacing the bromide to form an intermediate. Subsequent intramolecular condensation between the amino group and the ketone carbonyl leads to the formation of the dihydro-1,4-benzothiazine ring, which can then be oxidized to the aromatic 1,4-benzothiazine.

Similarly, reagents like ethyl 2-chloroacetoacetate can react with 2-aminobenzenethiol to form substituted 1,4-benzothiazin-3-ones. The reaction of 2-aminobenzenethiols with ethyl 2-bromoalkanoates is also a known route to 2H-benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives. nih.gov

| 2-Aminobenzenethiol Derivative | Halo Organic Substrate | Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzenethiol | 3-Chloro-2,4-pentanedione | Pyridine | 2-Acetyl-3-methyl-4H-1,4-benzothiazine | High | researchgate.net |

| 2-Aminobenzenethiols | Ethyl 2-bromoalkanoates | - | 2H-Benzo[b] researchgate.netmdpi.comthiazin-3(4H)-one derivatives | - | nih.gov |

Acetylenic compounds, particularly those activated by electron-withdrawing groups like esters and nitriles, can serve as electrophilic partners in the synthesis of 1,4-benzothiazines. The reaction of 2-aminobenzenethiol with acetylenic esters proceeds via an initial Michael addition of the thiol group to the triple bond, forming an enaminothiolate intermediate. This is followed by intramolecular cyclization involving the amino group and the ester functionality to yield the 1,4-benzothiazine core. A heteropolyacid-catalyzed synthesis of 1,4-benzothiazine derivatives has been reported from the reaction of 2-aminothiophenol (B119425) with acetylenic esters and malonate esters in isopropyl alcohol. cbijournal.com

| 2-Aminobenzenethiol Derivative | Acetylenic Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminobenzenethiol | Acetylenic esters and malonate esters | H3PW12O40, Isopropyl alcohol, 50 °C | 1,4-Benzothiazine derivatives | - | cbijournal.com |

Cyclohexane-1,3-dione and its derivatives, being cyclic β-diketones, can also be utilized in the synthesis of 1,4-benzothiazines. The reaction mechanism is analogous to that with acyclic β-diketones, involving the formation of an enaminone followed by intramolecular cyclization. This approach leads to the formation of tetracyclic benzothiazine derivatives, where the 1,4-benzothiazine ring is fused to a cyclohexane (B81311) ring system. A biomimetic strategy for the synthesis of 1,4-benzothiazine derivatives has been developed involving the cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds, including cyclic variants, in the presence of β-cyclodextrin. nih.gov

Approaches for the Formation of the Thiazine Ring System

The formation of the thiazine ring in 1,4-benzothiazines is fundamentally a cyclization process that can be categorized based on the bond formation strategy. The most common approach involves the formation of the two new bonds of the thiazine ring by reacting a C6-N-S precursor (2-aminobenzenethiol) with a C3 electrophilic synthon.

The key mechanistic step is often an intramolecular nucleophilic attack. Depending on the substrate and reaction conditions, either the amino group or the thiol group of 2-aminobenzenethiol can act as the initial nucleophile. For instance, in reactions with α-halo ketones, the softer thiol nucleophile typically reacts first with the electrophilic carbon bearing the halogen. In contrast, in reactions with β-dicarbonyl compounds, the harder amino nucleophile usually condenses with one of the carbonyl groups first.

The final step in many of these syntheses is a dehydration or elimination reaction that leads to the aromatization or stabilization of the newly formed thiazine ring. In some cases, an oxidation step is required to convert a dihydro-1,4-benzothiazine intermediate into the fully aromatic 1,4-benzothiazine. Various oxidizing agents, such as DMSO or hydrogen peroxide, have been employed for this purpose. cbijournal.com

Regioselective Synthesis of Substituted 1,4-Benzothiazines

Regioselectivity is crucial in the synthesis of substituted heterocycles like 1,4-benzothiazines to ensure the correct placement of functional groups on the thiazine ring. A notable method for achieving high regioselectivity is the reaction of 2-aminothiophenol with functionalized epoxides. chemicalbook.comnih.gov

Specifically, the reaction between 2-aminothiophenol and α-cyano α-alkoxy carbonyl epoxides proceeds with a predictable regiochemical outcome. The mechanism involves an initial nucleophilic attack by the highly nucleophilic sulfur atom of 2-aminothiophenol on one of the epoxide's carbon atoms. This is followed by an intramolecular cyclization where the nitrogen atom attacks the other carbon, leading to the formation of the 1,4-benzothiazine ring. nih.gov The strong nucleophilicity of the sulfur atom compared to the nitrogen atom dictates the regioselective opening of the epoxide ring, ensuring that the sulfur atom is positioned adjacent to the substituent originating from the epoxide. chemicalbook.comnih.gov This approach leads to the formation of derivatives such as alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] prepchem.comcrdeepjournal.orgthiazine-3-carboxylates. chemicalbook.com

This method highlights how the inherent reactivity of the starting materials can be harnessed to control the final structure of the product, a key principle in designing syntheses for complex heterocyclic targets. nih.gov

Advanced and Environmentally Conscious Synthetic Approaches

In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. google.comsmartchemi.com The synthesis of 4H-1,4-benzothiazines via the condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters is a prime example. prepchem.comgoogle.com

Under microwave irradiation, these reactions can be completed in minutes rather than hours. smartchemi.com For instance, using basic alumina as a solid support under solvent-free conditions, various substituted 4H-1,4-benzothiazines have been synthesized in 6-11 minutes with yields ranging from 69-85%. prepchem.com Another protocol uses a catalytic amount of hydrazine hydrate and DMF as an energy transfer agent under microwave irradiation to achieve high yields. prepchem.comcrdeepjournal.org The efficiency of this technique is demonstrated by the dramatic reduction in reaction time and improved yields, making it an attractive alternative to traditional refluxing methods. google.comnih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,4-Benzothiazine Derivatives

| Reactants | Method | Catalyst/Support | Time | Yield (%) | Reference |

| 2-Aminobenzenethiol + β-Diketones | Microwave | Basic Alumina | 6-11 min | 69-85 | prepchem.com |

| 2-Aminobenzenethiols + β-Ketoesters | Microwave | Hydrazine Hydrate/DMF | Not specified | High Yield | prepchem.comcrdeepjournal.org |

| 2-Aminobenzenethiol + β-Ketoester | Conventional (Reflux) | DMSO | ~8 hours | Moderate | google.com |

| Substituted Phenols + Benzothiazine Acid | Microwave | Not specified | 3-5 min | 85-94 | smartchemi.com |

| Substituted Phenols + Benzothiazine Acid | Conventional | Not specified | 6-8 hours | 65-75 | smartchemi.com |

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or "solid-state," reactions reduce environmental pollution, lower costs, and simplify product work-up. The synthesis of 1,4-benzothiazines has been successfully adapted to these conditions.

A rapid, one-pot, and environmentally benign method involves the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine hydrate without any solvent. patsnap.comchemicalbook.com This reaction proceeds efficiently, yielding 2,3-disubstituted-1,4-benzothiazines in high yields (83–96%) in as little as 10 minutes. prepchem.com Often, these solvent-free conditions are combined with microwave irradiation to further enhance reaction rates and yields, representing a significant improvement over traditional methods that often require toxic and high-boiling solvents like dimethylsulfoxide (DMSO). prepchem.compatsnap.com

Phase-Transfer Catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. crdeepjournal.org

In the context of benzothiazine chemistry, PTC is particularly useful for N-alkylation reactions of the pre-formed benzothiazine ring system. crdeepjournal.org It has also been applied in the synthesis of the related 1,2-benzothiazine 1,1-dioxide core. For example, the synthesis of these sultams from 2-iodo benzenesulfonamide (B165840) moieties can be achieved using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst in the presence of potassium carbonate and a palladium catalyst. patsnap.com This methodology allows for the use of inorganic bases in organic solvents, avoiding the need for strong, hazardous bases like sodium hydride, and can lead to cleaner reactions with easier product isolation. crdeepjournal.org

The use of catalysts is central to modern organic synthesis, offering pathways that are more efficient and selective. Various catalytic systems have been developed for the synthesis of 1,4-benzothiazines.

A facile approach employs a catalytic amount of ceric ammonium nitrate for the oxidative cycloaddition of 2-aminobenzenethiol and 1,3-dicarbonyls, providing a green route to 2,3-disubstituted-1,4-benzothiazines. rsc.org Another strategy uses iodide-catalyzed aerobic C-H sulfuration with elemental sulfur in a three-component reaction to generate the benzothiazine core. More recently, carbocatalysts like graphene oxide have been used to promote the reaction between 2-aminothiophenol and 1,3-dicarbonyls under metal-free and solvent-free conditions. Iron catalysts have also been explored as an environmentally benign and efficient alternative to palladium or copper for C-S/C-N cross-coupling reactions in the synthesis of related phenothiazines, highlighting a trend towards using less toxic and more abundant metals.

Synthesis of Key Precursors and Intermediates for 2-Methyl-3-ethoxy-2H-1,4-benzothiazine

The specific structure of this compound dictates the choice of its precursors. A plausible and chemically sound synthetic route involves a multi-step process starting from readily available chemicals. The key strategy is the initial formation of a cyclic ketone intermediate, followed by O-alkylation to introduce the final ethoxy group.

The primary precursors for this route are:

2-Aminobenzenethiol : This is the foundational building block providing the benzene ring and the sulfur and nitrogen atoms. It is typically synthesized from a substituted aniline.

Ethyl 2-bromopropanoate : This reagent provides the carbon backbone for the C2 and C3 positions of the thiazine ring, including the methyl group at the C2 position. It can be prepared from propanoic acid.

The synthesis would proceed via the formation of the intermediate 2-methyl-2,3-dihydro-4H-1,4-benzothiazin-3-one . This is achieved through the reaction of 2-aminobenzenethiol with ethyl 2-bromopropanoate. In this reaction, the sulfur atom of the aminothiophenol acts as a nucleophile, displacing the bromide, followed by an intramolecular cyclization where the amino group forms an amide bond with the ester carbonyl, creating the heterocyclic ring.

The final step to obtain this compound is the conversion of the ketone group in the intermediate to an enol ether. This is accomplished via O-ethylation using a powerful ethylating agent such as triethyloxonium tetrafluoroborate (Meerwein's salt). This reagent selectively adds an ethyl group to the oxygen atom of the amide/ketone, yielding the target enol ether structure. This step is crucial for installing the 3-ethoxy functionality.

Evolution and Future Directions in 1,4-Benzothiazine Synthesis

The synthesis of 1,4-benzothiazines has transitioned from classical, often harsh, reaction conditions to more sophisticated and environmentally benign methodologies. This evolution reflects broader trends in organic synthesis toward efficiency, atom economy, and green chemistry. eurekaselect.combenthamdirect.com The future of 1,4-benzothiazine synthesis is geared towards the development of novel catalysts, one-pot multicomponent reactions, and sustainable practices that minimize waste and energy consumption. rsc.org

From Classical to Modern Methodologies

Historically, the construction of the 1,4-benzothiazine core relied heavily on the condensation of 2-aminothiophenol (2-ATP) with various electrophilic partners, such as α-haloketones, β-diketones, or esters. rsc.orgcbijournal.com These methods, while foundational, often required prolonged reaction times, high temperatures, and the use of volatile organic solvents.

The modern era of 1,4-benzothiazine synthesis is characterized by significant advancements aimed at overcoming these limitations. Key developments include the use of catalysts, alternative energy sources, and novel reaction pathways. For instance, the condensation of 2-aminothiophenols with β-diketones has been improved by using basic alumina under microwave irradiation, which significantly reduces reaction times. cbijournal.com Similarly, biocatalysts like baker's yeast have been employed for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds at ambient temperatures. cbijournal.com

Green Chemistry and Sustainable Approaches

A major thrust in the evolution of synthetic strategies is the adoption of green chemistry principles. eurekaselect.combenthamdirect.com This includes the use of eco-friendly solvents like polyethylene (B3416737) glycol (PEG-200), which has been shown to be an efficient and recyclable medium for the metal-free synthesis of 1,4-benzothiazines from 2-aminothiols and 1,3-dicarbonyl compounds. nih.govresearchgate.net Solvent-free conditions have also been successfully applied, further enhancing the environmental credentials of these synthetic routes. cbijournal.com

The use of ultrasound and microwave irradiation represents another facet of green synthesis, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net These energy sources provide efficient means of activating molecules, thereby accelerating reaction rates.

Catalysis: The Forefront of Innovation

Catalysis is at the heart of modern synthetic chemistry, and the synthesis of 1,4-benzothiazines is no exception. A diverse array of catalysts has been explored to improve efficiency and selectivity.

Metal Catalysis: Metal-based catalysts, including nanocatalysts, have been utilized under various reaction conditions to facilitate the synthesis of 1,4-benzothiazines. rsc.org For example, CuI has been used to catalyze the coupling between 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate. researchgate.net

Organocatalysis: Metal-free and organocatalytic systems are gaining prominence. eurekaselect.com These approaches avoid the use of potentially toxic and expensive heavy metals.

Nanocatalysis: The use of nanocatalysts, such as sulfonic acid functionalized nano-γ-Al2O3, offers advantages like high efficiency, operational simplicity, and catalyst recyclability. researchgate.net

Table 1: Comparison of Traditional vs. Modern Synthetic Approaches for 1,4-Benzothiazines

| Feature | Traditional Methods | Modern & Future Methods |

|---|---|---|

| Reaction Conditions | High temperatures, long reaction times | Ambient or moderate temperatures, rapid reactions |

| Solvents | Volatile organic solvents (e.g., DMF, DMSO) | Green solvents (e.g., water, PEG), solvent-free |

| Energy Source | Conventional heating | Microwave, Ultrasound |

| Catalysts | Often stoichiometric reagents or harsh acids/bases | Nanocatalysts, biocatalysts, organocatalysts, metal catalysts |

| Efficiency | Moderate yields, potential for side products | High yields, high selectivity, atom economy |

| Environmental Impact | Higher waste generation | Reduced waste, use of recyclable catalysts |

Future Directions and Emerging Trends

The future of 1,4-benzothiazine synthesis will likely focus on several key areas:

Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after as they combine multiple synthetic steps without isolating intermediates, saving time, resources, and reducing waste. eurekaselect.com The development of novel MCRs for assembling the 1,4-benzothiazine scaffold from simple, readily available starting materials is a significant goal. An example includes the three-component synthesis via iodide-catalyzed aerobic C–H sulfuration with elemental sulfur. rsc.org

C-H Functionalization: Direct C-H functionalization strategies are emerging as powerful tools in organic synthesis. Applying these methods to the synthesis of 1,4-benzothiazines could provide more direct and atom-economical routes to complex derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing batch syntheses of 1,4-benzothiazines to flow systems could enable more efficient and safer large-scale production.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. nih.gov Exploring photocatalytic pathways to 1,4-benzothiazines could unlock new synthetic possibilities.

Bio-inspired Synthesis: Mimicking biosynthetic pathways can lead to highly efficient and selective syntheses. A bioinspired route involving the selective addition of sulfur nucleophiles to o-quinones has been reported, showcasing the potential of this approach. nih.gov

Table 2: Overview of Advanced Catalytic Systems in 1,4-Benzothiazine Synthesis

| Catalyst Type | Example | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Biocatalyst | Baker's Yeast | 2-Aminothiophenols, 1,3-Dicarbonyls | Mild conditions, environmentally friendly | cbijournal.com |

| Nanocatalyst | Sulfonic acid functionalized nano-γ-Al2O3 | Not specified | Recyclable, good to excellent yields, short reaction times | researchgate.net |

| Metal Catalyst | CuI | 2-Amino-5-chlorophenyl disulfide, Ethyl acetylenecarboxylate | Enables specific coupling reactions | researchgate.net |

| Green Medium | Polyethylene Glycol (PEG-200) | 2-Aminothiophenols, 1,3-Dicarbonyls | Metal-free, eco-friendly, excellent yields | nih.govresearchgate.net |

| Iodide-Catalyzed | KI | Acetophenones, Anilines, Elemental Sulfur | Functionalization of multiple C-H bonds | rsc.orgnih.gov |

Chemical Reactivity and Derivatization of 2 Methyl 3 Ethoxy 2h 1,4 Benzothiazine Systems

Reactions Involving the Thiazine (B8601807) Nitrogen Atom

The nitrogen atom at the N-4 position of the 2H-1,4-benzothiazine ring is a key site for derivatization due to its nucleophilic character. Acylation and alkylation are common reactions that modify the properties of the parent compound.

Acylation Reactions

The N-4 atom of the 1,4-benzothiazine nucleus can be readily acylated using various acylating agents. While specific studies on 2-Methyl-3-ethoxy-2H-1,4-benzothiazine are not extensively detailed, the reactivity of related 1,4-benzothiazin-3-one systems demonstrates this transformation. For instance, the acylation of the amino group on the benzene (B151609) ring of 4-octyl-2H-1,4-benzothiazin-3-one derivatives has been successfully carried out under phase transfer catalysis conditions. researchgate.net This indicates the feasibility of similar reactions on the thiazine nitrogen. Generally, the reaction involves treating the benzothiazine with an acyl halide (like acetyl chloride) or an acid anhydride in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation of 1,4-Benzothiazine Derivatives

| Starting Material | Acylating Agent | Conditions | Product |

|---|---|---|---|

| 6-amino-4-octyl-2H-1,4-benzothiazin-3-one | Acyl Halides | Phase Transfer Catalysis | 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-one |

N-Alkylation and Related Transformations

N-alkylation at the N-4 position is a widely employed strategy for synthesizing diverse 1,4-benzothiazine derivatives. researchgate.netresearchgate.net This reaction typically proceeds by treating the N-H containing benzothiazine with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Phase-transfer catalysis (PTC) has proven to be an effective method for the N-alkylation of 1,4-benzothiazine systems, allowing for the introduction of various alkyl and functionalized chains under mild conditions. researchgate.netbozok.edu.tr

For example, the N-alkylation of 2-(benzylidene)-3,4-dihydro-2H- bozok.edu.trnih.gov-benzothiazin-3-one with halogenated carbon chains was successfully achieved using tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. researchgate.net Similarly, N-alkylation of 6-amino-4-octyl-2H-1,4-benzothiazin-3-one has been performed in boiling toluene with sodium hydroxide or potassium carbonate. researchgate.net These examples underscore a general and versatile method for modifying the thiazine nitrogen, which is applicable to the this compound system.

Table 2: Examples of N-Alkylation of 1,4-Benzothiazine Derivatives

| Starting Material | Alkylating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-(benzylidene)-3,4-dihydro-2H- bozok.edu.trnih.gov-benzothiazin-3-one | Halogenated alkyl chains | Phase Transfer Catalysis (TBAB) | 4-alkyl-2-(benzylidene)-2H- bozok.edu.trnih.gov-benzothiazin-3-one | researchgate.net |

| 6-amino-2H-1,4-benzothiazin-3-one | Octyl bromide | Toluene, NaOH or K2CO3, TBAB | 6-amino-4-octyl-2H-1,4-benzothiazin-3-one | researchgate.net |

| 1,4-benzothiazine acyclonucleoside analogs | Alkyl halides | Phase Transfer Catalysis | N-alkylated acyclonucleoside analogs | bozok.edu.tr |

Reactions Involving the Thiazine Sulfur Atom

The sulfur atom in the thiazine ring is susceptible to oxidation, offering a straightforward route to sulfoxides and sulfones (1,1-dioxides). These oxidized derivatives often exhibit distinct chemical and biological properties compared to the parent sulfide.

Oxidation to Sulfoxides and Sulfones (e.g., 1,1-Dioxides)

The oxidation of the sulfide linkage in the 1,4-benzothiazine scaffold is a common transformation. The reaction can be controlled to yield either the sulfoxide (S-oxide) or the sulfone (S,S-dioxide) by selecting the appropriate oxidant and reaction conditions. jchemrev.comorganic-chemistry.org

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like glacial acetic acid, and peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). cbijournal.comresearchgate.net The use of one equivalent of the oxidant under controlled temperatures typically favors the formation of the sulfoxide, whereas an excess of the oxidant and more forcing conditions lead to the fully oxidized sulfone. jchemrev.com For instance, 4H-1,4-benzothiazine derivatives have been oxidized to their corresponding sulfones using 30% hydrogen peroxide in glacial acetic acid. cbijournal.com The synthesis of sulfone derivatives of 1,4-benzothiazine acyclonucleoside analogs has also been reported. bozok.edu.tr

Table 3: Common Reagents for Oxidation of Thiazine Sulfur

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Sulfoxide | 1 equivalent of H₂O₂ or m-CPBA | Controlled temperature |

| Sulfone (1,1-Dioxide) | Excess H₂O₂ in acetic acid, or excess m-CPBA | Reflux or elevated temperature |

Modifications and Substitutions on the Benzene Moiety

The benzene ring of the 2H-1,4-benzothiazine system can undergo electrophilic aromatic substitution, a fundamental reaction for introducing functional groups onto aromatic rings. byjus.com The reactivity and regioselectivity of these substitutions are influenced by the electron-donating or withdrawing nature of the fused thiazine ring and any existing substituents. msu.edu

Typical electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen in the presence of a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group using an acyl/alkyl halide with a Lewis acid catalyst.

The directing effect of the thiazine ring will determine the position of substitution. The nitrogen and sulfur atoms can influence the electron density of the aromatic ring, thereby activating or deactivating it towards electrophilic attack. msu.edu It is also common for substituted benzothiazines to be synthesized from pre-functionalized precursors, such as substituted 2-aminothiophenols, which provides a reliable method for controlling the substitution pattern on the benzene moiety. nih.gov

Interconversions of Functional Groups on the 2H-1,4-Benzothiazine Scaffold

Once functional groups are introduced onto the 2H-1,4-benzothiazine scaffold, either on the thiazine ring or the benzene moiety, they can be further transformed into other functional groups. These interconversions are crucial for the synthesis of complex derivatives and for structure-activity relationship studies.

Examples of such transformations include:

Reduction of Nitro Groups: A nitro group on the benzene ring can be reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Modification of Carboxylic Acids: A carboxyl group can be esterified by reaction with an alcohol under acidic conditions or converted to an amide via an activated intermediate (e.g., an acyl chloride) followed by reaction with an amine.

Alkylation of Hydroxyl Groups: A hydroxyl group on the scaffold can be converted to an ether through Williamson ether synthesis, by treating it with a base and an alkyl halide. An analogous reaction has been demonstrated in the related 1,2-benzothiazine series, where methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide was converted to its 4-ethoxy derivative by refluxing with ethyl iodide and potassium carbonate in acetonitrile. nih.gov

These standard organic transformations provide a powerful toolkit for the chemical diversification of the 2H-1,4-benzothiazine system.

Synthesis of Hybrid and Fused Ring Systems Containing the 1,4-Benzothiazine Core

The construction of fused and hybrid ring systems often utilizes 2-aminothiophenol (B119425) (2-ATP) as a key starting material, which undergoes cyclocondensation reactions with a range of substrates. researchgate.net These reactions typically proceed through nucleophilic addition followed by cyclization and dehydration. researchgate.net The inherent reactivity of the sulfur and nitrogen atoms in 2-ATP allows for diverse synthetic pathways to access the core 1,4-benzothiazine structure, which can then be further elaborated.

One established method for creating the 1,4-benzothiazine ring involves the reaction of 2-aminothiophenol with α-bromo ketones, such as substituted bromoacetophenones. In this one-pot procedure, the sulfur atom of 2-ATP acts as a nucleophile, attacking the α-carbon of the bromoacetophenone. nih.gov Subsequent intramolecular condensation between the amino group and the carbonyl carbon leads to the cyclized 1,4-benzothiazine product. nih.gov

A facile and regioselective synthesis of 1,4-benzothiazine derivatives can be achieved through the reaction of 2-aminothiophenol with α-cyano α-alkoxy carbonyl epoxides. researchgate.netacgpubs.org This reaction proceeds via a regioselective opening of the epoxide ring by the sulfur atom, followed by an attack from the nitrogen atom. researchgate.net The reaction conditions, such as the presence or absence of HCl, can influence the regioselectivity of the final product. researchgate.net

| Reactant 1 (Epoxide) | Reactant 2 | Solvent | Reaction Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl 2-cyano-2-(p-tolyl)oxirane-2-carboxylate | 2-Aminothiophenol | Acetonitrile | 25 h | Methyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] nih.govrasayanjournal.co.inthiazine-3-carboxylate | 60 |

| Ethyl 2-(4-chlorophenyl)-2-cyanooxirane-2-carboxylate | 2-Aminothiophenol hydrochloride | Acetonitrile | 27 h | Ethyl 2-hydroxy-3-(4-chlorophenyl)-3,4-dihydro-2H-benzo[b] nih.govrasayanjournal.co.inthiazine-2-carboxylate | 70 |

Furthermore, fused systems can be generated through oxidative cyclization. For example, the condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds in dimethyl sulfoxide (DMSO) under reflux conditions yields 1,4-benzothiazine derivatives. nih.gov The mechanism involves the initial oxidation of 2-ATP by DMSO to form a disulfide, which then reacts with the dicarbonyl compound to produce an enamine intermediate that cyclizes to the final product. nih.gov Other fused systems, such as quinolinobenzothiazinones, have also been synthesized, highlighting the utility of the benzothiazine core in constructing polycyclic molecules. acgpubs.org

Derivatization to Form Extended Conjugated Systems and Heterophores (e.g., Thiosemicarbazides, Triazoles, Oxadiazoles)

The 1,4-benzothiazine nucleus serves as a versatile platform for the synthesis of more complex molecules featuring extended conjugation and various heterophore units. A common synthetic strategy involves the conversion of a functional group on the benzothiazine ring into a reactive intermediate, such as a hydrazide, which can then be used to build additional heterocyclic rings.

For instance, 2-methyl-1,4-benzothiazine-3(1H)-one can be converted into 3-hydrazino-2-methyl-1,4-benzothiazine by reacting it with hydrazine (B178648) hydrate (B1144303). semanticscholar.org This hydrazino derivative is a key building block for synthesizing a variety of other heterocyclic systems.

Synthesis of Thiosemicarbazides: Thiosemicarbazide derivatives can be prepared from benzothiazine-containing hydrazides. The reaction of an acid hydrazide with an isothiocyanate provides the corresponding acyl-thiosemicarbazide. mdpi.com This addition reaction is a common method for linking the benzothiazine core to a thiosemicarbazide moiety, which itself is a versatile synthon for other heterocycles like thiadiazoles. nih.govchemmethod.com

Synthesis of Triazoles: The 1,4-benzothiazine core can be fused or linked to triazole rings. One approach involves the Huisgen [3+2] cycloaddition reaction. researchgate.net Starting from a 2-(substituted)-3,4-dihydro-2H-1,4-benzothiazin-3-one, alkylation with propargyl bromide introduces a terminal alkyne. researchgate.net This alkyne-functionalized benzothiazine can then react with azides to form 1,2,3-triazole moieties. researchgate.net Another strategy involves the synthesis of 4H-1,2,4-triazole derivatives attached to a benzothiazole (B30560) scaffold, which shares structural similarities and synthetic principles. nih.govresearchgate.net

Synthesis of Oxadiazoles: 1,3,4-Oxadiazole rings can be readily appended to the 1,4-benzothiazine framework. A series of 2H, 4H-2-[(substituted)-phenyl-1,3,4-oxadiazol-5-yl]-methyl-3-oxo-1,4-benzothiazine derivatives have been synthesized from 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine. rasayanjournal.co.in This key intermediate undergoes condensation and cyclization with various substituted aromatic acids to yield the final products. rasayanjournal.co.in The use of ultrasound irradiation in these syntheses has been shown to accelerate the reaction, leading to shorter reaction times and higher yields compared to conventional heating methods. rasayanjournal.co.in

| Starting Material | Reagent (Aromatic Acid) | Method | Product | Yield (%) |

|---|---|---|---|---|

| 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine | Benzoic acid | Ultrasound | 2H, 4H-2-(phenyl-1,3,4-oxadiazol-5-yl)-methyl-3-oxo-1,4-benzothiazine | 85 |

| 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine | 4-Chlorobenzoic acid | Ultrasound | 2H, 4H-2-((4-chlorophenyl)-1,3,4-oxadiazol-5-yl)-methyl-3-oxo-1,4-benzothiazine | 82 |

| 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine | 4-Nitrobenzoic acid | Ultrasound | 2H, 4H-2-((4-nitrophenyl)-1,3,4-oxadiazol-5-yl)-methyl-3-oxo-1,4-benzothiazine | 80 |

| 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine | 4-Methylbenzoic acid | Ultrasound | 2H, 4H-2-((4-methylphenyl)-1,3,4-oxadiazol-5-yl)-methyl-3-oxo-1,4-benzothiazine | 88 |

Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Ethoxy 2h 1,4 Benzothiazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric structure of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into orbital energies, charge distribution, and spectroscopic parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org For 1,4-benzothiazine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to determine optimized molecular geometry and to analyze frontier molecular orbitals (FMOs). nih.govmdpi.com

The most critical FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scispace.com The energy gap (ΔE) between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests high polarizability and chemical reactivity, indicating that electron transfer can occur easily. nih.gov

In studies of related benzothiazine and benzothiazole (B30560) systems, the HOMO is often distributed across the benzothiazine moiety, while the LUMO's location can vary depending on the substituents, influencing the intramolecular charge transfer properties. researchgate.net Analysis of these orbitals helps identify the most probable sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Illustrative Quantum Chemical Parameters from DFT Analysis

| Parameter | Description | Typical Significance for 1,4-Benzothiazines |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. Higher values suggest a better electron donor. scispace.com |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. Lower values suggest a better electron acceptor. scispace.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Correlates with chemical stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measures the molecule's resistance to oxidation. |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the molecule's ability to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | A larger value indicates higher stability and lower reactivity. nih.gov |

| Softness (S) | Reciprocal of hardness ( 1/η ) | A larger value indicates higher reactivity. nih.gov |

Quantum chemical calculations are also instrumental in predicting spectroscopic data, which can be compared with experimental results to confirm a compound's structure. rsc.org For 1,4-benzothiazine derivatives, DFT methods can accurately calculate vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Theoretical vibrational analysis helps in the assignment of complex experimental IR spectra. materialsciencejournal.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute ¹H and ¹³C NMR chemical shifts, and the calculated values often show good agreement with experimental data for related heterocyclic systems. rsc.orgmdpi.com

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend theoretical investigations from single molecules to their behavior in complex environments, such as in solution or interacting with biological macromolecules.

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For novel 1,4-benzothiazine derivatives, MD simulations are valuable for assessing the stability of a ligand-receptor complex once a potential binding pose has been identified through docking. tandfonline.comnih.gov These simulations can confirm whether the compound remains stably bound within the active site of a protein target or if it dissociates, providing insights into the durability and nature of the molecular interactions. nih.gov

Molecular docking is a key computational technique in drug discovery used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com This method is frequently applied to the 1,4-benzothiazine scaffold to explore its potential as an inhibitor of various biological targets. tandfonline.comnih.gov

For instance, docking studies on 1,4-benzothiazine derivatives have been performed against targets relevant to cancer, such as interleukins (IL-2, IL-6), cyclooxygenase-2 (COX-2), and caspases. tandfonline.com The results of these studies are typically evaluated based on a scoring function that estimates the binding affinity, often expressed as binding energy in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net These studies help prioritize compounds for synthesis and experimental testing.

Table 2: Representative Biological Targets for Docking Studies of 1,4-Benzothiazine Scaffolds

| Potential Protein Target | Associated Disease/Process | Information Gained from Docking |

|---|---|---|

| VEGFR-2 | Angiogenesis, Cancer | Binding affinity, key amino acid interactions, potential as an angiogenesis inhibitor. |

| COX-2 | Inflammation, Cancer | Prediction of anti-inflammatory activity, binding mode in the active site. tandfonline.com |

| Caspase-3 / Caspase-8 | Apoptosis, Cancer | Potential to induce apoptosis, interaction with key residues in the catalytic site. tandfonline.com |

| GABA-A Receptors | Epilepsy, Anxiety | Binding mode and affinity, potential as an anticonvulsant agent. nih.gov |

| Bacterial Proteins (e.g., DNA Gyrase) | Bacterial Infections | Potential antibacterial activity, prediction of binding to essential bacterial enzymes. |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry can also illuminate the mechanisms of chemical reactions. The synthesis of the 1,4-benzothiazine ring often involves the cyclocondensation of 2-aminothiophenol (B119425) with various electrophilic partners. nih.govcbijournal.com One established method involves the reaction with α-cyano α-alkoxy carbonyl epoxides. acgpubs.orgresearchgate.net

Theoretical studies can model this reaction to explain its regioselectivity. The mechanism typically proceeds via a nucleophilic attack from the sulfur atom of 2-aminothiophenol on one of the epoxide carbons. acgpubs.org The higher nucleophilicity of sulfur compared to the amino nitrogen often dictates the initial ring-opening step. acgpubs.org Subsequent intramolecular attack by the nitrogen atom leads to the formation of the six-membered thiazine (B8601807) ring. nih.gov Computational modeling of the transition states and reaction intermediates can help predict the most favorable reaction pathway and explain the observed product distribution. acgpubs.org

Structure-Activity Relationship (SAR) Studies based on Computational Models

Computational models have become indispensable in modern drug discovery for elucidating the structure-activity relationships (SAR) of novel compounds. In the context of 2-Methyl-3-ethoxy-2H-1,4-benzothiazine and its analogs, computational studies provide valuable insights into the molecular features governing their biological activities. While specific SAR studies on this compound are not extensively documented in publicly available literature, the broader class of 1,4-benzothiazines has been the subject of computational investigations, offering a framework for understanding the potential SAR of this specific derivative.

Computational SAR studies for 1,4-benzothiazine systems often involve the generation of a dataset of molecules with varying structural modifications and their corresponding biological activities. These studies can help in identifying key structural motifs and physicochemical properties that are critical for a compound's therapeutic effect.

Key Findings from Computational SAR Studies of 1,4-Benzothiazine Analogs:

Influence of Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the fused benzene ring of the 1,4-benzothiazine scaffold can significantly impact biological activity. Electron-withdrawing or electron-donating groups can alter the electronic properties of the entire molecule, influencing its interaction with biological targets.

Role of the Thiazine Ring Conformation: The conformation of the thiazine ring, which can exist in different forms such as a distorted half-chair, is crucial for biological activity. nih.gov Computational models can predict the most stable conformations and how they might interact with receptor binding sites.

Impact of Substituents at the 2- and 3-Positions: Modifications at the 2- and 3-positions of the thiazine ring are often explored in SAR studies. The introduction of different functional groups can affect the molecule's steric and electronic properties, thereby modulating its biological profile. For instance, in a study on pyrimido[4,5-b] rsc.orgresearchgate.netbenzothiazine derivatives as 15-lipoxygenase inhibitors, the absence of a 4-methyl substituent was found to greatly reduce their inhibitory activities. nih.gov

Interactive Data Table: Hypothetical SAR Data for 1,4-Benzothiazine Derivatives

| Compound ID | R1 (at C2) | R2 (at C3) | R3 (on Benzene Ring) | Predicted Biological Activity (IC50, µM) |

| 1 | -CH3 | -OCH2CH3 | -H | 5.2 |

| 2 | -H | -OCH2CH3 | -H | 10.8 |

| 3 | -CH3 | -OH | -H | 7.5 |

| 4 | -CH3 | -OCH2CH3 | 6-Cl | 2.1 |

| 5 | -CH3 | -OCH2CH3 | 7-NO2 | 1.5 |

| 6 | -CH2CH3 | -OCH2CH3 | -H | 6.1 |

Detailed Research Findings from Related Systems:

Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to optimize the geometry of 1,4-benzothiazine derivatives and to correlate experimental and calculated values of bond parameters and NMR chemical shifts. rsc.org These theoretical values are often in good agreement with experimental data, validating the computational models used. rsc.org Such validated models can then be used to predict the properties and activities of novel derivatives.

Furthermore, computational approaches can be used to study the photophysical properties of these compounds, which can be relevant for certain applications. rsc.org The insights gained from these computational SAR studies are instrumental in guiding the rational design of new 1,4-benzothiazine derivatives with improved potency and selectivity.

Exploration of Biological Activities of 2 Methyl 3 Ethoxy 2h 1,4 Benzothiazine and Its Derivatives

Anticancer Research and Cytotoxicity Studies

Derivatives of 1,4-benzothiazine have demonstrated notable potential as anticancer agents, exhibiting cytotoxicity against various human cancer cell lines. Research indicates that these compounds can induce apoptosis, or programmed cell death, a critical mechanism for cancer treatment. nih.gov

Studies have shown that the antitumor activity of 1,4-benzothiazine analogs is influenced by their chemical structure, including the oxidation state of the sulfur atom and the nature of substitutions on the molecule. nih.gov For instance, certain 2-aryl-4H-3,1-benzothiazines have shown antiproliferative properties that are comparable to the well-known chemotherapy drug, cisplatin. nih.gov

In a study focused on colorectal cancer, a series of novel 1,4-benzothiazine derivatives were designed and synthesized. Among the 34 compounds tested against HT-29 human colon cancer cells, two compounds, AR13 and AR15, were found to be particularly active. tandfonline.com Another study reported that propyl 3-methyl-3,4-dihydro-2H-benzo[b] beilstein-journals.orgnih.govthiazine-2-carboxylate was the most active among a series of synthesized compounds against the A-549 lung cancer cell line. nih.goveurekaselect.com

The mechanism of action for the anticancer effects of these derivatives is believed to involve the induction of apoptosis through various biochemical pathways, including the activation of caspases and the release of cytochrome c from mitochondria. nih.gov

Table 1: Cytotoxic Activity of Selected 1,4-Benzothiazine Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| AR13 | HT-29 (Colon) | GI50 < 10 µM | tandfonline.com |

| AR15 | HT-29 (Colon) | GI50 < 10 µM | tandfonline.com |

| Propyl 3-methyl-3,4-dihydro-2H-benzo[b] beilstein-journals.orgnih.govthiazine-2-carboxylate (3c) | A-549 (Lung) | Most active in series | nih.gov |

Antimicrobial and Antifungal Investigations

The 1,4-benzothiazine scaffold has been identified as a promising framework for the development of new antimicrobial and antifungal agents. nih.govcbijournal.com A variety of derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

For example, a series of 1,2,3-triazole derivatives incorporating a 1,4-benzothiazin-3-one ring were synthesized and evaluated for their antibacterial activity. One compound in this series demonstrated excellent activity against Pseudomonas aeruginosa and Acinetobacter strains with a Minimum Inhibitory Concentration (MIC) of 31.2 µg/ml. nih.gov

In other research, newly synthesized 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines exhibited strong antifungal effects against various strains of molds, yeasts, and dermatophytes. nih.gov Similarly, multifunctional pyrazolo-1,2-benzothiazine acetamides have shown potent antibiotic activity against different strains of Staphylococcus aureus. beilstein-journals.org

The broad-spectrum activity of these compounds suggests their potential utility in addressing the challenge of antimicrobial resistance.

Table 2: Antimicrobial and Antifungal Activity of Selected Benzothiazine Derivatives

| Compound Class | Target Organism | Notable Activity | Reference |

|---|---|---|---|

| 1,2,3-Triazolylmethyl-2H-1,4-benzothiazin-3(4H)-one | P. aeruginosa, Acinetobacter | MIC = 31.2 µg/ml | nih.gov |

| 2-(2,4-Dihydroxyphenyl)-4H-3,1-benzothiazines | Molds, yeasts, dermatophytes | Strong antifungal effect | nih.gov |

| Pyrazolo-1,2-benzothiazine acetamides | S. aureus | Potent antibiotic activity | beilstein-journals.org |

Anti-inflammatory Properties and Mechanisms of Action

Benzothiazine derivatives have been recognized for their anti-inflammatory potential. researchgate.netnih.gov Some compounds within this class have been investigated for their ability to modulate inflammatory pathways. For instance, a derivative of 4-methyl-2.2-dixo-1H-2λ6,1-benzothiazine-3-carboxylic acid demonstrated high anti-inflammatory and analgesic activity. semanticscholar.org

Modulation of Cyclooxygenase (COX) Activity

A key mechanism underlying the anti-inflammatory effects of many drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of pro-inflammatory prostaglandins. Some 1,4-benzothiazine derivatives have been evaluated for their COX inhibitory activity.

Molecular docking studies have suggested that 1,4-benzothiazine derivatives can bind to the active site of COX-2, an enzyme isoform that is often upregulated during inflammation. tandfonline.comeurekaselect.com This interaction can block the enzyme's activity, thereby reducing the inflammatory response. For example, in a study on anti-lung cancer activity, a synthesized 1,4-benzothiazine derivative was found to downregulate the pro-inflammatory gene COX-2 in vitro. nih.goveurekaselect.com

Antioxidant Activity and Radical Scavenging Capabilities

Several derivatives of benzothiazine have been reported to possess antioxidant properties. cbijournal.commdpi.com These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential of new methyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide derivatives has been explored, highlighting the therapeutic potential of this class of compounds in combating oxidative stress. asianpubs.org

The mechanism of antioxidant action is believed to involve the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. The specific structural features of the benzothiazine ring and its substituents play a crucial role in this activity.

Studies on Cardiovascular Activities (e.g., Antihypertensive, Vasorelaxant, Anti-arrhythmic)

The 1,4-benzothiazine nucleus is a component of some compounds with cardiovascular effects. While specific studies on 2-Methyl-3-ethoxy-2H-1,4-benzothiazine are limited, the broader class of benzothiazine derivatives has been associated with activities such as antihypertensive and vasorelaxant effects.

Neuroprotective and Immunomodulatory Investigations

Emerging research has pointed towards the neuroprotective potential of benzothiazine derivatives. unisi.it These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neurons from damage. For instance, certain novel benzothiazine derivatives have been synthesized and evaluated as neuroprotective agents. unisi.it One study on a thiazoline (B8809763) derivative, a related heterocyclic compound, showed protection against oxidative stress in neuronal cells. nih.gov

Furthermore, some benzothiazole (B30560) derivatives, which share a similar structural motif, have been shown to possess immunomodulatory and anticancer activities. nih.gov This suggests that the broader benzothiazine scaffold may also interact with the immune system, although more specific research is needed in this area.

Enzyme Inhibition Studies

The benzothiazine nucleus is a key structural motif in the design of various enzyme inhibitors. Researchers have modified this scaffold to target several enzymes implicated in a range of diseases.

Aldose Reductase

Aldose reductase (ALR2) is a critical enzyme in the polyol pathway, which is linked to the long-term complications of diabetes mellitus. Inhibition of ALR2 is a key therapeutic strategy to prevent or manage conditions like diabetic retinopathy, nephropathy, and neuropathy. Several studies have focused on 1,2-benzothiazine 1,1-dioxide derivatives as potent ALR2 inhibitors. A series of these compounds, specifically 1,2-benzothiazine 1,1-dioxide acetic acid derivatives, demonstrated significant inhibitory activity, with IC50 values ranging from 0.11 μM to 10.42 μM. nih.gov One of the most potent compounds identified in this class was 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-1,2-benzothiazin-4(3H)-ylidene]acetic acid, which had an IC50 value of 0.11 μM. nih.gov

Further research into multifunctional aldose reductase inhibitors based on the 2H-benzothiazine 1,1-dioxide framework yielded derivatives with potent and selective activity. rsc.org A compound featuring a phenolic 4-hydroxyl on an N2-styryl side chain and a C4-acetic acid group was the most active, with an IC50 value of 0.094 μM. rsc.org Additionally, studies on 1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related, also identified highly potent ALR2 inhibitors, with IC50 values in the nanomolar range (2.80-45.13 nM). nih.gov

Interactive Data Table: Aldose Reductase Inhibition by Benzothiazine Derivatives

| Compound Class | Specific Derivative | Target | IC50 Value |

| 1,2-Benzothiazine 1,1-dioxide acetic acid derivatives | 2-[2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-1,2-benzothiazin-4(3H)-ylidene]acetic acid | Aldose Reductase (ALR2) | 0.11 µM |

| 2H-Benzothiazine 1,1-dioxide derivatives | Derivative with phenolic 4-hydroxyl at N2-styryl side chain and C4-acetic acid head group | Aldose Reductase (ALR2) | 0.094 µM |

| 1,2,4-Benzothiadiazine-1,1-dioxide derivatives | Derivative with C7-dimethylcarbamoyl substituent | Aldose Reductase (ALR2) | 2.80 nM |

| 1,2,4-Benzothiadiazine-1,1-dioxide derivatives | Derivative with C7-diethylcarbamoyl substituent | Aldose Reductase (ALR2) | ~3-45 nM |

Calpain I

Calpains are a family of calcium-dependent proteases, and overactivation of calpain I is associated with neurodegenerative diseases and other cell damage pathways. Consequently, inhibitors of this enzyme are of significant therapeutic interest. Peptide mimetic aldehyde inhibitors based on a 3,4-dihydro-1,2-benzothiazine-3-carboxylate 1,1-dioxide scaffold have been shown to be highly potent calpain I inhibitors. researchgate.netnih.gov The potency of these inhibitors is significantly influenced by the substituent at the 2-position of the benzothiazine ring, with methyl and ethyl groups generally conferring greater potency than hydrogen or larger alkyl groups. nih.gov The most effective inhibitors in this series demonstrated IC50 values in the low nanomolar range (5-7 nM), which is comparable to conventional peptide-based inhibitors. researchgate.netnih.gov

Interactive Data Table: Calpain I Inhibition by 1,2-Benzothiazine Derivatives

| Compound Series | Key Structural Features | Target | IC50 Value |

| Peptide mimetic aldehydes with 3,4-dihydro-1,2-benzothiazine 1,1-dioxide core | Optimal 2-substituent (e.g., methyl, ethyl) | Calpain I | 5-7 nM |

| Achiral unsaturated 1,2-benzothiazine analogues | Varied substitutions | Calpain I | Potent |

Urease

The urease enzyme is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in gastritis and peptic ulcers. Inhibiting urease can disrupt bacterial colonization and survival. A series of newly synthesized 1,2-benzothiazine-N-arylacetamide derivatives were evaluated for their urease inhibitory potential and showed strong activity. nih.gov All tested compounds in the series were found to be more potent than the standard inhibitor, thiourea (B124793) (IC50 = 22.3 ± 0.031 µM). nih.govwikimedia.org The most potent compound, featuring a 3-hydroxyphenylacetamide moiety, exhibited an IC50 value of 9.8 ± 0.023 µM. nih.gov The unsubstituted N-phenylacetamide derivative also showed significant potency with an IC50 of 10.1 ± 0.90 µM. wikimedia.org

Interactive Data Table: Urease Inhibition by 1,2-Benzothiazine-N-arylacetamide Derivatives

| Derivative Substitution (on N-arylacetamide ring) | Target | IC50 Value (µM) | Standard (Thiourea) IC50 (µM) |

| 3-Hydroxyphenyl | Urease | 9.8 ± 0.023 | 22.3 ± 0.031 |

| Unsubstituted Phenyl | Urease | 10.1 ± 0.90 | 22.3 ± 0.031 |

| 4-Acetamidophenyl | Urease | 12.6 ± 0.10 | 22.3 ± 0.031 |

| 4-Chlorophenyl | Urease | 13.0 ± 0.10 | 22.3 ± 0.031 |

| 2-Carboxymethylphenyl | Urease | 14.1 ± 0.12 | 22.3 ± 0.031 |

| 2-Methoxyphenyl | Urease | 14.9 ± 1.50 | 22.3 ± 0.031 |

| 4-Methylphenyl | Urease | 16.4 ± 1.40 | 22.3 ± 0.031 |

| 4-Nitrophenyl | Urease | 17.06 ± 1.45 | 22.3 ± 0.031 |

Nitric Oxide Synthase

Nitric oxide synthase (NOS) enzymes are responsible for the production of nitric oxide, a key signaling molecule involved in various physiological and pathological processes. While a vast number of compounds have been investigated as NOS inhibitors, specific studies detailing the activity of this compound or its close derivatives against NOS isoforms are not prominent in the current scientific literature. The development of selective inhibitors for the different NOS isoforms (eNOS, iNOS, nNOS) remains an active area of research. nih.gov

Antiviral and Antiparasitic Evaluations

The benzothiazine scaffold has also been explored for its potential in combating infectious diseases, with derivatives showing activity against viruses, parasites, and bacteria. researchgate.netrsc.org

Antiviral Evaluations

Derivatives of 1,4-benzothiazine are known to possess a wide spectrum of biological activities, including antiviral and anti-HIV properties. researchgate.netcbijournal.com The structural similarity of the 1,4-benzothiazine nucleus to that of phenothiazines, which are known for their diverse pharmacological effects, has prompted investigations into their antiviral potential. cbijournal.com However, detailed studies with specific inhibitory concentrations for derivatives closely related to this compound against a broad panel of viruses are not widely available.

Antiparasitic Evaluations

Antimalarial: Malaria remains a major global health problem, and the search for new antimalarial agents is critical. The benzothiazine and related benzothiazole scaffolds have been investigated for their antiplasmodial activity. nih.govresearchgate.net A study on a series of benzothiazole hydrazones (BHs) demonstrated their ability to inhibit the growth of Plasmodium falciparum in vitro. The most effective compound in this series, designated 5f, exhibited an IC50 value of 1.87 ± 0.24 µM. nih.gov These compounds are thought to exert their effect in part through iron chelation. nih.gov

Interactive Data Table: In Vitro Antimalarial Activity of Benzothiazole Hydrazone Derivatives

| Compound | Target Organism | IC50 Value (µM) |

| 5e | Plasmodium falciparum | 2.35 ± 0.35 |

| 5f | Plasmodium falciparum | 1.87 ± 0.24 |

Antitubercular: Tuberculosis, caused by Mycobacterium tuberculosis, is a leading cause of death from a single infectious agent. Benzothiazinones (BTZs), which contain a benzothiazine core, have emerged as a highly potent class of antitubercular agents. mdpi.com They act by inhibiting the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme, which is essential for the synthesis of the mycobacterial cell wall. mdpi.com Compounds such as BTZ043 and PBTZ169 have shown remarkable potency, with Minimum Inhibitory Concentration (MIC) values below 0.004 µM. mdpi.com A series of new 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one derivatives demonstrated excellent in vitro activity against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. nih.gov Several of these compounds showed MIC values as low as <0.035 µM. nih.gov

Interactive Data Table: Antitubercular Activity of Benzothiazinone (BTZ) Derivatives against M. tuberculosis H37Rv

| Compound Series | Key Structural Features | Target Organism | MIC Value (µM) |

| PBTZ169 (Reference) | 8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one core | M. tuberculosis H37Rv | <0.035 |

| 8-nitro-6-(trifluoromethyl)-1,3-BTZ derivatives | C-2 nitrogen spiro-heterocycle (piperidine-based) | M. tuberculosis H37Rv | 0.060 - 0.062 |

| 8-nitro-6-(trifluoromethyl)-1,3-BTZ derivatives | N-benzylated analogues with piperidine (B6355638) ring | M. tuberculosis H37Rv | <0.035 |

| BTZ derivative (1e) | 2-substituent with secondary amine | M. tuberculosis (extracellular) | 0.006 |

| BTZ derivative (1e) | 2-substituent with secondary amine | M. tuberculosis (intracellular) | 0.1 |

Emerging Research Directions and Future Perspectives for 2 Methyl 3 Ethoxy 2h 1,4 Benzothiazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,4-benzothiazine derivatives has traditionally been a focal point of organic chemistry. nih.gov Future research is increasingly directed towards the development of novel and sustainable synthetic methodologies that are not only efficient but also environmentally benign. These "green" approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents. eurekaselect.com

One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov Another area of focus is the development of one-pot synthesis protocols, which streamline the synthetic process by combining multiple reaction steps into a single operation, thereby increasing efficiency and reducing the need for purification of intermediates. acgpubs.org

Furthermore, the exploration of biocatalysts, such as enzymes, in the synthesis of benzothiazine derivatives is gaining traction. researchgate.net These biocatalytic methods offer high selectivity and operate under mild reaction conditions, aligning perfectly with the principles of green chemistry. The use of greener solvents, such as water or ionic liquids, is also being investigated to replace traditional volatile organic compounds. researchgate.net

Table 1: Comparison of Synthetic Methodologies for 1,4-Benzothiazine Derivatives

| Methodology | Catalyst/Conditions | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Conventional Synthesis | Acid/Base Catalysis, Reflux | 6-24 hours | 60-80 | High |

| Microwave-Assisted | Basic Alumina (B75360), Solvent-free | 5-15 minutes | 85-95 | Low |

| Ultrasound Irradiation | Glacial Acetic Acid | 1-2 hours | 80-90 | Moderate |

| Biocatalysis | Baker's Yeast | 24-48 hours | 70-85 | Very Low |

Advanced Applications in Medicinal Chemistry Beyond Conventional Pharmacological Targets

The 1,4-benzothiazine core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govcbijournal.com Future research in medicinal chemistry is aimed at exploring advanced applications that go beyond these conventional pharmacological targets.

One area of emerging interest is the development of 1,4-benzothiazine derivatives as neuroprotective agents for the treatment of neurodegenerative diseases. nih.gov The antioxidant properties of some benzothiazine compounds make them potential candidates for mitigating oxidative stress, a key factor in the progression of these disorders. Additionally, their ability to modulate various signaling pathways in the central nervous system is being investigated.

Another novel application is the design of 1,4-benzothiazine-based compounds as inhibitors of specific enzymes that are implicated in a variety of diseases. For instance, their potential as inhibitors of enzymes like aldose reductase, which is involved in diabetic complications, is being explored. researchgate.net The versatility of the benzothiazine scaffold allows for structural modifications to achieve high selectivity and potency against specific enzyme targets.

Exploration of 1,4-Benzothiazines in Materials Science (e.g., Dyestuffs, Photography)

Beyond their biomedical applications, 1,4-benzothiazines are being investigated for their potential in materials science. Their chromophoric properties, arising from the conjugated π-system of the benzothiazine ring, make them suitable candidates for the development of novel dyestuffs. eurekaselect.com Research in this area focuses on synthesizing derivatives with tailored absorption and emission properties for applications in textiles, printing, and advanced optical materials.

In the field of photography, certain benzothiazine derivatives have been explored for their use as sensitizers and developing agents. Their redox properties can be harnessed to facilitate the chemical processes involved in photographic development. While digital photography has largely replaced traditional methods, the unique chemical properties of these compounds may find new life in specialized imaging technologies.

Interdisciplinary Research Integrating Chemical Biology and Computational Design

The future of research on 2-Methyl-3-ethoxy-2H-1,4-benzothiazine and related compounds will heavily rely on an interdisciplinary approach that integrates chemical biology and computational design. Chemical biology tools can be employed to probe the interactions of benzothiazine derivatives with biological systems at a molecular level, helping to elucidate their mechanisms of action.

Computational design and molecular modeling are becoming indispensable in the drug discovery and materials design process. nih.gov These techniques allow for the in-silico screening of large libraries of virtual compounds, predicting their biological activity or material properties before they are synthesized in the lab. This approach can significantly accelerate the research and development process, saving both time and resources. For instance, docking studies can predict the binding affinity of a benzothiazine derivative to a specific protein target, guiding the design of more potent and selective inhibitors. frontiersin.org

Table 2: In-Silico and In-Vitro Screening of Hypothetical 1,4-Benzothiazine Derivatives

| Compound ID | Predicted Binding Affinity (kcal/mol) | In-Vitro IC50 (µM) | Target Enzyme |

|---|---|---|---|

| BTZ-001 | -8.5 | 0.5 | Kinase A |

| BTZ-002 | -7.2 | 2.1 | Protease B |

| BTZ-003 | -9.1 | 0.2 | Phosphatase C |

Green Chemistry Principles in the Development of Benzothiazine-Based Research

The principles of green chemistry are becoming increasingly integral to all aspects of chemical research, and the development of benzothiazine-based compounds is no exception. mdpi.com Future research will continue to emphasize the adoption of sustainable practices throughout the entire lifecycle of these compounds, from their synthesis to their final application.

This includes the use of renewable starting materials, the development of atom-economical reactions that maximize the incorporation of starting materials into the final product, and the design of biodegradable derivatives to minimize their environmental persistence. mdpi.com The application of green chemistry principles not only reduces the environmental footprint of chemical research but also often leads to more efficient and cost-effective processes.

By embracing these emerging research directions and adopting a multidisciplinary and sustainable approach, the scientific community can unlock the full potential of this compound and the broader class of 1,4-benzothiazines, leading to advancements in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-Methyl-3-ethoxy-2H-1,4-benzothiazine, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The synthesis often involves cyclocondensation of 2-aminothiophenol derivatives with ketones or aldehydes. For example, cyclocondensation of 2-aminothiophenol with acetylacetone in the presence of acidic catalysts yields benzothiazine derivatives . Optimization strategies include using nanocatalysts like TiO₂ nanoparticles to enhance reaction efficiency under mild conditions . Reaction parameters such as solvent polarity, temperature (e.g., reflux in ethanol), and catalyst loading should be systematically varied to maximize yield.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing benzothiazine derivatives?

- Methodological Answer :

- ¹H NMR and IR spectroscopy : Identify functional groups (e.g., ethoxy or methyl substituents) and confirm cyclization .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, single-crystal X-ray diffraction at 100 K with Mo Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles .

- Elemental analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How do benzothiazine derivatives inhibit enzymes like 15-lipoxygenase (15-LOX), and what experimental assays validate these interactions?

- Methodological Answer : Derivatives with pyrimido[4,5-b][1,4]benzothiazine scaffolds exhibit potent 15-LOX inhibition (IC₅₀ < 10 µM). Assays include:

- Spectrophotometric assays : Monitor linoleic acid oxidation at 234 nm .

- Docking studies : Use AutoDock Vina to predict binding modes, focusing on hydrophobic interactions with the enzyme’s active site .

- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., electron-withdrawing groups) to enhance inhibitory potency .

Q. What computational approaches are used to model benzothiazine derivatives’ interactions with viral targets like Zika NS3 helicase?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Analyze stability of helicase-inhibitor complexes over 100 ns trajectories. Root mean square fluctuation (RMSF) plots identify flexible residues critical for binding .

- Principal component analysis (PCA) : Quantify conformational changes in helicase domains upon inhibitor binding .

- Free energy calculations : Use MM-PBSA to estimate binding affinities .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported antimicrobial activities of benzothiazine derivatives?

- Methodological Answer :

- Standardize assay protocols : Use consistent microbial strains (e.g., E. coli ATCC 25922) and minimal inhibitory concentration (MIC) methods .

- Control for substituent effects : Compare derivatives with identical substituents but varying regiochemistry. For example, 3-ethoxy vs. 4-ethoxy groups may alter membrane permeability .

- Validate purity : Use HPLC with UV detection (e.g., 260 nm) to rule out impurities affecting bioactivity .

Structural and Mechanistic Insights

Q. What strategies are employed to establish structure-activity relationships (SAR) for benzothiazine derivatives in drug discovery?

- Methodological Answer :

- Systematic substitution : Introduce methyl, ethoxy, or nitro groups at positions 2, 3, or 7 to assess steric/electronic effects on activity .

- In vitro/in vivo correlation : Test derivatives in cell-based assays (e.g., antiproliferative activity against MCF-7 cells) and compare with computational ADMET predictions .

- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N–H⋯O interactions) with pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.